
2'-Deoxyadenosine
概要
説明
2’-Deoxyadenosine is a natural deoxyribonucleoside, which is a structural fragment of deoxyribonucleic acid (DNA). It is a purine nucleoside component of DNA comprised of adenosine linked by its N9 nitrogen to the C1 carbon of deoxyribose .
Synthesis Analysis
2’-Deoxyadenosine can be synthesized by the enzyme adenosine kinase . It can also be used by some cells as an energy source under energy stress conditions and to affect cAMP levels . An HPLC method has been developed for the analysis of nucleosides and their derivatives, including 2’-Deoxyadenosine .
Molecular Structure Analysis
The molecular formula of 2’-Deoxyadenosine is C10H13N5O3. It has an average mass of 251.242 Da and a monoisotopic mass of 251.101837 Da .
Chemical Reactions Analysis
2’-Deoxyadenosine is involved in various chemical reactions. For instance, it can be converted to nucleoside-5’-triphosphates (NTPs) through an enzymatic synthesis method . It can also interact with cis-2-Butene-1,4-dial through a multistep Gibbs free-energy reaction .
Physical And Chemical Properties Analysis
2’-Deoxyadenosine has a density of 1.9±0.1 g/cm3, a boiling point of 627.2±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.9 mmHg at 25°C. It has a molar refractivity of 59.1±0.5 cm3, a polar surface area of 119 Å2, and a molar volume of 130.9±7.0 cm3 .
科学的研究の応用
DNA Synthesis and Repair
2’-Deoxyadenosine plays a crucial role in the synthesis and repair of DNA . It is one of the four building blocks of all genetic material or DNA . Improved synthesis of 2’-Deoxyadenosine has been achieved using Escherichia coli overexpressing some enzymes and gram-scale chemical synthesis of 2’-deoxynucleoside 5’-triphosphates .
DNA Damage Studies
Studies have been conducted on DNA damage induced by various factors such as chromium (VI), Fenton chemistry, photoinduction with lumazine, or by ultrasound in neutral solution . The mutagenicities of some products generated by oxidizing 2’-deoxyadenosine 5’-triphosphate have also been reviewed .
DNA Repair Studies
Research on 2’-Deoxyadenosine also includes studies in DNA repair . Characterizing cross-linking between nucleosides in opposite strands of DNA and endonuclease V-mediated deoxyinosine excision repair are some of the areas of focus .
Drug Development
2’-Deoxyadenosine and its analogs are being used as drugs for various diseases . Some analogs at the C8 position induced delayed polymerization arrest during HIV-1 reverse transcription . The susceptibility of clinically metronidazole-resistant Trichomonas vaginalis to two analogs, toyocamycin and 2-fluoro-2’-deoxyadenosine, were tested in vitro .
Cardiovascular Diseases
Adenosine deaminase (ADA) irreversibly converts adenosine to inosine or 2’-deoxyadenosine to 2’-deoxyinosine . ADA is active both inside the cell and on the cell surface where it was found to interact with membrane proteins, such as CD26 and adenosine receptors, forming ecto-ADA (eADA) . This is particularly important in the cardiovascular system, where adenosine protects against endothelial dysfunction, vascular inflammation, or thrombosis .
Therapeutic Target for Cardiovascular Pathologies
Alteration in ADA activity was demonstrated in many cardiovascular pathologies such as atherosclerosis, myocardial ischemia-reperfusion injury, hypertension, thrombosis, or diabetes . Modulation of ADA activity could be an important therapeutic target .
作用機序
Target of Action
2’-Deoxyadenosine (dA) is a derivative of the nucleoside adenosine, differing by the replacement of a hydroxyl group (-OH) by hydrogen (-H) at the 2’ position of its ribose sugar moiety . It is a DNA nucleoside A, which pairs with deoxythymidine (T) in double-stranded DNA . The primary target of 2’-Deoxyadenosine is the enzyme adenosine deaminase (ADA), which is responsible for the conversion of adenosine and 2’-Deoxyadenosine to inosine .
Mode of Action
In the absence of ADA, 2’-Deoxyadenosine accumulates in T lymphocytes . This accumulation disrupts the normal functioning of these cells, leading to their death . The triphosphorylated active form of 2’-Deoxyadenosine is cytotoxic, resistant to breakdown by ADA, and disrupts DNA synthesis and repair, thereby inducing apoptosis .
Biochemical Pathways
2’-Deoxyadenosine is involved in several biochemical pathways. It plays a crucial role in DNA synthesis and repair . It is also involved in the purine salvage pathway, where it is converted to dATP by deoxycytidine kinase . DNA damage can be induced by oxidizing 2’-deoxyadenosine 5’-triphosphate . The mutagenicities of some products generated by this oxidation process have been reviewed .
Pharmacokinetics
The pharmacokinetics of 2’-Deoxyadenosine and its analogs such as cladribine, fludarabine, and clofarabine have been studied . The half-life (t1/2) of 2’-Deoxyadenosine nucleotides during the first dose interval was found to be 13.8 hours, while after the last dose the t1/2 was 32.7 hours . The area under the concentration versus time curve was similar after intermittent and continuous infusion .
Result of Action
The accumulation of 2’-Deoxyadenosine in T lymphocytes leads to their death . This results in a genetic disorder known as adenosine deaminase severe combined immunodeficiency disease (ADA-SCID) . The triphosphorylated active form of 2’-Deoxyadenosine disrupts DNA synthesis and repair, thereby inducing apoptosis .
Action Environment
The action of 2’-Deoxyadenosine can be influenced by various environmental factors. For instance, the synthesis of 2’-Deoxyadenosine has been improved using Escherichia coli overexpressing certain enzymes . This process is considered convenient and environmentally friendly . The susceptibility of clinically metronidazole-resistant Trichomonas vaginalis to two analogs, toyocamycin and 2-fluoro-2’-deoxyadenosine, were tested in vitro .
Safety and Hazards
特性
IUPAC Name |
(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXZPDWKRNYJJZ-RRKCRQDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883624 | |
| Record name | Adenosine, 2'-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystals; [La-Mar-Ka MSDS], Solid | |
| Record name | 2'-Deoxyadenosine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13629 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Deoxyadenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000101 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
958-09-8, 40627-14-3, 16373-93-6 | |
| Record name | Deoxyadenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=958-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Deoxyadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000958098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Deoxyformycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040627143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine, 2'-deoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Adenosine, 2'-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-deoxyadenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-Deoxyadenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-DEOXYADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P582C98ULC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Deoxyadenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000101 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
189 °C | |
| Record name | Deoxyadenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000101 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 2'-Deoxyadenosine (2'-dA) primarily exerts its effects through phosphorylation by deoxycytidine kinase (dCK) into its active metabolite, this compound-5'-triphosphate (dATP) []. dATP is a potent inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis []. The accumulation of dATP leads to depletion of deoxynucleotide triphosphates, ultimately inhibiting DNA synthesis and repair, triggering cell cycle arrest and apoptosis [, , ].
A:
- UV absorbance: Maximum absorbance at approximately 260 nm [, ].
- NMR spectroscopy: Detailed 1H and 13C NMR data available in several publications for both 2'-dA and its various adducts [, , ].
A: Limited information is available specifically regarding material compatibility. 2'-dA's stability is influenced by factors like pH and temperature [, ]. For instance, acidic conditions can lead to depurination of 8-substituted 2'-dA analogs []. Further research is needed to explore material compatibility and stability under various conditions for different applications.
A: 2'-dA itself is not inherently catalytic. It acts as a substrate for enzymes like adenosine deaminase (ADA) and dCK [, ]. Inhibiting ADA with drugs like deoxycoformycin leads to 2'-dA accumulation, inducing cytotoxicity, particularly in cells with high dCK activity [, ]. This principle is exploited in the treatment of certain leukemias [].
A: Yes, computational methods have been employed to investigate 2'-dA's interactions. For instance, density functional theory calculations were used to study the formation of a 5',8-cyclo-2'-deoxynucleotide-3',5'-diphosphate from this compound-3',5'-diphosphate radicals, providing insights into DNA damage mechanisms []. Additionally, molecular modeling and docking studies could contribute to understanding 2'-dA's interaction with dCK and other enzymes.
ANone: Modifications to the 2'-dA structure impact its activity and metabolism. For example:
- 2-position: Halogenation at the 2-position (e.g., 2-chloro-2'-deoxyadenosine) enhances its resistance to adenosine deaminase, leading to increased cellular accumulation and cytotoxicity [, ].
- 8-position: Introducing substituents at the 8-position can influence the syn/anti conformation of the nucleoside, impacting base pairing properties and stability of DNA duplexes [, ].
- 7-position: Modifications at the 7-position of 7-deaza-2'-deoxyadenosine analogs have been explored for improved bioorthogonal labeling of DNA, enhancing PCR efficiency and facilitating oligonucleotide labeling [].
A: 2'-dA's stability is influenced by pH, temperature, and enzymatic degradation [, ]. Specific formulations and strategies to improve its stability, solubility, or bioavailability require further investigation.
ANone: Researchers are expected to follow standard safety and ethical guidelines when working with 2'-dA, adhering to local and international regulations regarding handling, storage, and disposal of chemicals.
A: 2'-dA is phosphorylated intracellularly to its active metabolite, dATP []. Resistance to 2'-dA is often associated with decreased dCK activity or increased deoxynucleotide triphosphate pool levels [, ]. More research is needed to fully elucidate its in vivo activity and efficacy.
A: 2'-dA and its analogs have shown efficacy in vitro against various leukemia cell lines, and its analog, cladribine (2-chloro-2'-deoxyadenosine), has proven clinical efficacy in treating hairy cell leukemia and other lymphoid malignancies [].
A: Yes, resistance to 2'-dA and its analogs often involves decreased activity of dCK, the enzyme responsible for its phosphorylation []. Other mechanisms may include increased deoxynucleotide triphosphate pool levels and alterations in nucleoside transporters, but more research is needed for a comprehensive understanding.
A: 2'-dA can cause dose-limiting toxicities, including myelosuppression, immunosuppression, and neurological side effects []. More research is needed to fully characterize its safety profile, particularly for long-term use.
ANone: Research on targeted delivery of 2'-dA is limited. Strategies to improve its delivery to specific tissues or cells could potentially enhance efficacy and minimize off-target effects.
A: Biomarkers for predicting 2'-dA efficacy, monitoring treatment response, or identifying adverse effects are currently under investigation. dCK activity levels are a potential biomarker for predicting response to 2'-dA analogs [].
ANone: Various analytical techniques are used for characterizing and quantifying 2'-dA and its metabolites, including:
- High-Performance Liquid Chromatography (HPLC): Used to separate and quantify 2'-dA and its metabolites in biological samples [, , ].
- Mass Spectrometry (MS): Coupled with HPLC or used independently to identify and quantify 2'-dA adducts and metabolites with high sensitivity and specificity [, ].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information on 2'-dA adducts and their interactions with DNA [, ].
- UV Spectroscopy: Used to monitor the formation and quantify 2'-dA and its analogs [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




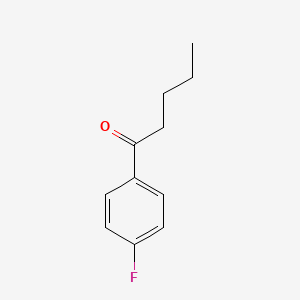
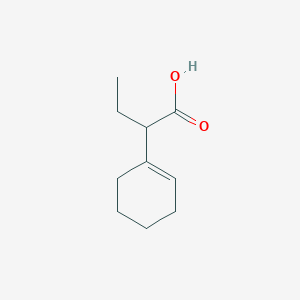





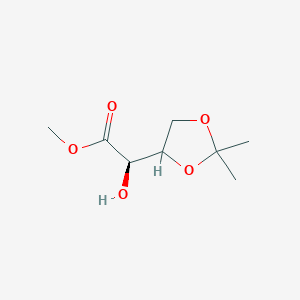

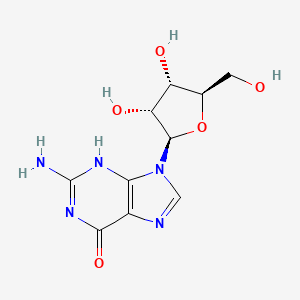
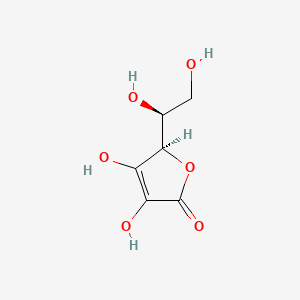

![N-Hydroxy-2-[1,2,4]triazol-1-yl-acetamidine](/img/structure/B7770855.png)